PKA Type II-Beta Regulatory Subunit Activity: Target Compound vs. 3,4-Dichloro Isomer
The target compound (2,4-dichloro isomer) demonstrates measurable affinity for the cAMP-dependent protein kinase type II-beta regulatory subunit (Human) with an EC50 of 66,900 nM, whereas the 3,4-dichloro positional isomer shows no reported PKA activity but instead binds RPTPγ [1][2]. This constitutes a complete target-class switch driven solely by chlorine substitution position.
| Evidence Dimension | PKA type II-beta regulatory subunit binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 66,900 nM (6.69E4 nM) |
| Comparator Or Baseline | 3-[(3,4-Dichlorobenzyl)sulfanyl]thiophene-2-carboxylic acid: No reported PKA activity; Ki = 2,500 nM against RPTPγ |
| Quantified Difference | Target compound: EC50 66,900 nM (PKA II-beta); Comparator: inactive on PKA, Ki 2,500 nM (RPTPγ). Selectivity ratio not calculable due to different targets. |
| Conditions | PKA assay: Scripps Research Institute Molecular Screening Center (SRIMSC) MLPCN format. RPTPγ assay: Z'-Lyte phospho-Tyr 1 peptide dephosphorylation, E. coli BL21(DE3) expressed enzyme. |
Why This Matters
Procuring the correct isomer determines whether the screening outcome reports PKA or RPTPγ activity; the 2,4-isomer is the only commercially available compound in this series with documented PKA regulatory subunit engagement.
- [1] BindingDB. BDBM81294: 3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid. EC50: 6.69E4 nM against cAMP-dependent protein kinase type II-beta regulatory subunit (Human). Assay Source: The Scripps Research Institute Molecular Screening Center (SRIMSC). View Source
- [2] BindingDB. BDBM50355636 (CHEMBL1403981): 3-[(3,4-dichlorobenzyl)sulfanyl]thiophene-2-carboxylic acid. Ki: 2.50E3 nM against Human Receptor-type tyrosine-protein phosphatase gamma. Assay: Z'-Lyte phospho-Tyr 1 peptide dephosphorylation, E. coli BL21(DE3). View Source
